Product packaging for Aprofene(Cat. No.:CAS No. 3563-01-7)

Aprofene

Cat. No.: B1667572
CAS No.: 3563-01-7
M. Wt: 325.4 g/mol
InChI Key: DIDYGLSKVUKRRP-UHFFFAOYSA-N
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Description

RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO2 B1667572 Aprofene CAS No. 3563-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDYGLSKVUKRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2589-00-6 (hydrochloride)
Record name Aprofene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046294
Record name Aprofene
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URL https://comptox.epa.gov/dashboard/DTXSID8046294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-01-7
Record name Aprophen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprofene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprofene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APROFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Silylation:this is One of the Most Widely Used Derivatization Methods for Gc.libretexts.orgit Involves the Replacement of the Active Hydrogen of the Hydroxyl Group with a Trimethylsilyl Tms Group.

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). sigmaaldrich.comdergipark.org.tr

Reaction: The reaction is typically fast and produces a volatile and thermally stable TMS ether derivative of aprofene.

Acylation:this Involves the Reaction of the Hydroxyl Group with an Acylating Agent to Form an Ester.jfda Online.com

Reagents: Perfluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. researchgate.net

Advantages: The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). They also produce characteristic mass spectra.

Alkylation:this Involves the Formation of an Ether by Reacting the Hydroxyl Group.libretexts.orgwhile Less Common for Hydroxyl Groups Compared to Silylation and Acylation in Routine Drug Analysis, It is a Viable Option.

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, time) must be optimized to ensure complete and reproducible derivatization of aprofene. sigmaaldrich.com For chiral analysis, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral GC column. jfda-online.com

Here is a table summarizing potential derivatization reagents for this compound:

Derivatization MethodReagentFunctional Group TargetedResulting DerivativeKey Advantages
SilylationBSTFA, MSTFAHydroxyl (-OH)Trimethylsilyl (B98337) (TMS) EtherIncreases volatility and thermal stability, improves peak shape.
AcylationTFAA, PFPA, HFBAHydroxyl (-OH)Fluoroacyl EsterIncreases volatility, enhances detection by ECD, provides characteristic mass spectra.

Selection of Derivatizing Reagents and Optimized Conditions for this compound Analysis

The analysis of compounds like this compound, which contain polar functional groups such as a hydroxyl group, can be challenging using gas chromatography (GC) due to potential issues with volatility and thermal stability. youtube.comsigmaaldrich.com Chemical derivatization is a crucial step to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape, resolution, and detection sensitivity. jfda-online.comresearchgate.net The primary target for derivatization in the this compound molecule would be its tertiary hydroxyl group. The most common derivatization techniques for hydroxyl groups are silylation and acylation. jfda-online.com

Silylation Reagents:

Silylation is a widely used derivatization method where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) or other silyl (B83357) groups. youtube.comsigmaaldrich.com This process effectively masks the polar group, leading to increased volatility and thermal stability. For compounds with hydroxyl groups, silylation is a very common approach. sigmaaldrich.com

Several silylating reagents are available, with varying reactivity. For a sterically hindered tertiary alcohol like the one in this compound, a strong silylating agent is often required. sigmaaldrich.com

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups. sigmaaldrich.com

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent TMS donor that is known for producing volatile and thermally stable derivatives. dergipark.org.tr It is often used for the derivatization of polar molecules, including those with hydroxyl groups. dergipark.org.trnih.gov

HMDS (Hexamethyldisilazane): A silylating reagent that can be used for the derivatization of amino alcohols. youtube.comnih.gov

The general conditions for silylation reactions often involve heating the analyte with the reagent in a suitable solvent. The reaction time and temperature need to be optimized for each specific analyte to ensure complete derivatization. sigmaaldrich.com

Acylation Reagents:

Acylation involves the introduction of an acyl group (such as acetyl or perfluoroacyl) into the molecule, which also serves to increase volatility and improve chromatographic properties. Fluorinated anhydrides are particularly useful as they can enhance sensitivity when using an electron capture detector (ECD). jfda-online.com

Pentafluoropropionic Anhydride (B1165640) (PFPA) and Heptafluorobutyric Anhydride (HFBA): These are common acylation reagents used for derivatizing alcohols and amines. researchgate.net

Trifluoroacetic Anhydride (TFAA): Another fluorinated anhydride used for similar purposes. researchgate.net

The selection of the derivatizing reagent is critical and depends on the specific characteristics of the analyte and the analytical objectives.

Interactive Data Table: Common Derivatizing Reagents for Hydroxyl Groups

Derivatizing ReagentAbbreviationClassTypical Reaction ConditionsTarget Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylationHeating with catalyst (e.g., TMCS)Hydroxyl, Amine
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASilylationHeating, e.g., 70°C for 20-30 minHydroxyl, Amine
HexamethyldisilazaneHMDSSilylationUsed for on-resin derivatizationHydroxyl, Amine
Pentafluoropropionic AnhydridePFPAAcylationHeating, e.g., 70°C for 30 minHydroxyl, Amine
Heptafluorobutyric AnhydrideHFBAAcylationHeatingHydroxyl, Amine
Trifluoroacetic AnhydrideTFAAAcylationHeatingHydroxyl, Amine

Optimization of Derivatization Protocols for Enhanced Analytical Sensitivity and Selectivity

Optimizing the derivatization protocol is a critical step to maximize the yield of the desired derivative, thereby enhancing the sensitivity and selectivity of the analytical method. sigmaaldrich.comspectroscopyonline.com This process typically involves a systematic evaluation of several key parameters. spectroscopyonline.com For a compound like this compound, the goal would be to ensure the complete and reproducible conversion of the tertiary alcohol to its derivative.

Key Optimization Parameters:

Choice of Reagent: The selection of the most suitable derivatizing reagent is the first and most crucial step. For instance, in the analysis of some compounds, different reagents like PFPA, HFBA, and TFAA have been compared to determine which one provides the best sensitivity. researchgate.net For silylation, the reactivity of the reagent must be sufficient to overcome steric hindrance, as is likely with a tertiary alcohol. sigmaaldrich.com

Reagent Volume/Concentration: The amount of derivatizing reagent must be sufficient to ensure the reaction goes to completion. An excess of the reagent is typically used. The optimal ratio of reagent to analyte should be determined experimentally.

Reaction Temperature: The temperature at which the derivatization is carried out significantly influences the reaction rate. sigmaaldrich.com While higher temperatures can speed up the reaction, they can also lead to the degradation of the analyte or its derivative. For example, derivatization of morphine with MSTFA is performed at 70°C for 20 minutes. nih.gov The optimal temperature is a balance between achieving a complete and rapid reaction without causing thermal decomposition.

Reaction Time: The duration of the derivatization reaction is another critical parameter. The reaction must be allowed to proceed for a sufficient time to ensure maximum yield. sigmaaldrich.com This is often determined by analyzing samples at different time points and identifying when the peak area of the derivative reaches a plateau.

Solvent and Catalyst: The choice of solvent can influence the reaction efficiency. The solvent should be inert to the reaction conditions and should be able to dissolve both the analyte and the reagent. In some cases, a catalyst, such as TMCS for silylation reactions, is added to increase the reaction rate, particularly for sterically hindered groups. sigmaaldrich.com

The optimization of these parameters is often performed using a design of experiments (DoE) approach to systematically evaluate the effects of each variable and their interactions. The ultimate goal is to develop a robust and reproducible derivatization method that provides the highest possible sensitivity and selectivity for the analyte of interest. spectroscopyonline.com

Interactive Data Table: Parameters for Optimization of Derivatization Protocols

ParameterObjectiveConsiderations
Reagent Type Maximize derivative yield and detector response.Reactivity towards target functional group (tertiary alcohol), potential for side reactions, and detector compatibility (e.g., fluorinated reagents for ECD).
Reagent Volume Ensure complete derivatization.A stoichiometric excess is generally required. The optimal volume should be determined to avoid interference from excess reagent.
Reaction Temperature Achieve a reasonable reaction rate without degradation.Balance between reaction kinetics and thermal stability of the analyte and its derivative. Requires experimental optimization.
Reaction Time Ensure the reaction proceeds to completion.Monitored by analyzing the derivative concentration over time until a stable maximum is reached.
Catalyst Increase the rate of reaction for sterically hindered groups.A catalyst like TMCS can be used with silylating agents. Its concentration must be optimized.
Solvent Provide a suitable medium for the reaction.Must be inert and capable of dissolving all reactants.

Structure Activity Relationship Sar Studies of Aprofene Analogues

Elucidation of Aprofene Pharmacophore Characteristics

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For this compound and its analogues, the key pharmacophoric features for muscarinic receptor antagonism have been inferred from their structural components and binding data.

A general pharmacophore model for muscarinic antagonists includes a cationic center, typically a protonated amine, which interacts with a conserved aspartate residue in the receptor's binding pocket. Additionally, a hydrogen bond acceptor, often an ester carbonyl group, and one or more hydrophobic regions, such as phenyl rings, are crucial for high-affinity binding.

In the context of this compound, the key pharmacophoric elements are:

A Cationic Head: The diethylaminoethyl group, which is protonated at physiological pH, serves as the cationic head. This group is essential for the initial ionic interaction with the receptor.

A Hydrophobic Core: The two phenyl rings on the propionic acid moiety provide a bulky, hydrophobic region that likely engages with non-polar amino acid residues in the receptor.

An Ester Linkage: The ester group acts as a crucial linker and may participate in hydrogen bonding or dipole-dipole interactions within the binding site.

While a detailed, computationally derived 3D pharmacophore model specifically for this compound is not extensively published, the understanding of these key features guides the interpretation of structure-activity relationships.

Impact of this compound Structural Modifications on Receptor Binding and Antagonism

Substituent Effects on Muscarinic Receptor Antagonism

Studies on this compound and its analogues have revealed critical insights into how structural changes affect their affinity for muscarinic receptors. Key modifications have focused on the stereochemistry of the molecule and the nature of the ester group.

Stereoselectivity: A significant finding is the pronounced stereoselectivity of muscarinic receptors for this compound enantiomers. The (+)-enantiomer of this compound exhibits approximately 200-fold higher potency as a muscarinic antagonist compared to its (-)-enantiomer. This highlights the specific spatial orientation required for optimal interaction with the receptor binding site.

Ester Moiety Modifications: The structure of the ester group is a critical determinant of antagonist potency. Replacing the diphenylpropionate moiety with a diphenylacetate or benzilate group has a variable impact on affinity. For instance, benzilate esters of the same amino alcohol as in this compound have shown comparable or even higher potency, suggesting that the precise arrangement and bulk of the hydrophobic groups are key to receptor interaction.

The following table summarizes the binding affinities (Ki values) of this compound and some of its analogues at different muscarinic receptor preparations.

CompoundModificationIleum (Ki, nM)Heart (Ki, nM)Brain (Ki, nM)m1-CHO (Ki, nM)m3-CHO (Ki, nM)
This compound -0.08810.2350.4720.1210.133
Analogue 1 Diphenylacetate ester1.253.114.892.152.67
Analogue 2 α-Benzilate ester0.0950.280.550.150.18
Analogue 3 β-Benzilate ester0.110.320.630.170.21
Analogue 4 N-benzyl derivative3.458.9115.25.677.11

Data sourced from studies on this compound analogues.

These findings underscore the importance of the diphenylpropionate structure for high-affinity muscarinic antagonism and demonstrate that even subtle changes, such as the position of a hydroxyl group in the benzilate moiety, can influence receptor binding.

Substituent Effects on Nicotinic Receptor Antagonism

While this compound is primarily characterized as a muscarinic antagonist, it also exhibits non-competitive inhibitory effects at nicotinic acetylcholine (B1216132) receptors (nAChRs). Research indicates that this compound and its analogue, benactyzine (B1667973), can diminish the maximal response to nicotinic agonists without significantly altering their binding affinity for the agonist recognition site. This suggests an allosteric mechanism of inhibition.

The structural features of this compound that contribute to its nicotinic receptor antagonism are less well-defined than those for its muscarinic activity. However, it is believed that the bulky diphenyl moiety and the tertiary amine are important for interacting with a non-competitive binding site within the ion channel portion of the nAChR.

Detailed structure-activity relationship studies with a broad range of this compound analogues specifically at different nicotinic receptor subtypes are not extensively available in the public domain. Such studies would be valuable to delineate the precise structural requirements for nicotinic versus muscarinic receptor activity and to potentially design more selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For a series of related compounds, QSAR models can predict the activity of novel analogues and provide insights into the physicochemical properties that are important for receptor interaction.

Although specific QSAR models developed exclusively for this compound derivatives are not widely reported in the literature, the general principles of QSAR can be applied to understand the SAR of these compounds. A hypothetical QSAR study on this compound analogues would likely involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: Hammett constants (σ) and field effects (F) to describe the electronic influence of substituents on the phenyl rings.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to quantify the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) to model the hydrophobicity of the molecule.

A resulting QSAR equation might take a form similar to this hypothetical example:

log(1/Ki) = k1logP + k2σ + k3*Es + C

Such a model could quantify the relative importance of hydrophobicity, electronic effects, and steric bulk in determining the muscarinic or nicotinic receptor affinity of this compound derivatives. The development of robust QSAR models, however, requires a substantial dataset of structurally diverse analogues with accurately measured biological activities.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Selectivity

The rational design of novel this compound derivatives aims to optimize their pharmacological profile, particularly to enhance selectivity for specific muscarinic or nicotinic receptor subtypes. This approach leverages the knowledge gained from SAR and pharmacophore studies to guide the synthesis of new molecules with desired properties.

One strategy for enhancing selectivity is to introduce modifications that exploit the subtle differences in the binding pockets of various receptor subtypes. For example, to achieve selectivity for a particular muscarinic subtype, one might introduce substituents on the phenyl rings that can form specific interactions (e.g., hydrogen bonds or halogen bonds) with non-conserved amino acid residues in the target receptor.

The synthesis of novel this compound derivatives would typically start from 2,2-diphenylpropionic acid or a related precursor. The esterification with a modified amino alcohol would be a key step. For instance, to explore the role of the cationic head, a series of analogues with different N-alkyl substituents (e.g., methyl, propyl, or cyclic groups) could be synthesized.

A hypothetical design and synthesis strategy could involve:

Target Identification: Based on therapeutic needs, decide on the desired receptor subtype selectivity (e.g., M1-selective for cognitive enhancement or M3-selective for respiratory applications).

Computational Modeling: Utilize homology models of the target receptor to identify unique features in the binding pocket that can be exploited for selective targeting.

Derivative Design: Design a focused library of this compound analogues with modifications predicted to enhance selectivity. This could involve varying the substituents on the phenyl rings or altering the structure of the amino alcohol moiety.

Chemical Synthesis: Synthesize the designed compounds using established organic chemistry methods.

Biological Evaluation: Screen the novel derivatives for their binding affinity and functional activity at a panel of receptor subtypes to determine their potency and selectivity.

Through such an iterative process of design, synthesis, and testing, it is possible to develop novel this compound derivatives with significantly improved therapeutic potential.

Advanced Analytical Methodologies for Aprofene Research

Chromatographic Techniques for Aprofene Characterization and Purity Assessment

Chromatography is a fundamental analytical tool in the pharmaceutical industry for separating and analyzing complex mixtures. openaccessjournals.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical method for the quality control of bulk drugs and their formulations. mdpi.com Its applications include the analysis of active pharmaceutical ingredients, characterization of impurities, and the determination of degradation products to evaluate stability. mdpi.com For a compound such as this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach, utilizing a hydrophobic stationary phase and a polar mobile phase. mdpi.com

The development of an HPLC method for this compound would involve optimizing several parameters to achieve effective separation from any impurities. A typical method would use a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comtubitak.gov.tr Detection is often performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. tubitak.gov.tr The method's performance would be validated for linearity, precision, accuracy, and sensitivity to ensure reliable and reproducible results. nih.gov Given this compound's chiral nature, enantioselective analysis could be performed using a chiral stationary phase or by derivatizing the enantiomers with a chiral agent before separation on a standard C18 column. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Pharmaceutical Compound Similar to this compound This table presents example conditions based on established methods for pharmaceutical analysis and is not based on specific published data for this compound.

ParameterExample ValuePurposeSource
Column C18, 250 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile : 20mM Ammonium Acetate Buffer (50:50, v/v)Elutes the compound from the column. nih.gov
Flow Rate 1.0 mL/minControls the speed of the analysis and separation efficiency. tubitak.gov.tr
Detection UV at 220 nmQuantifies the analyte based on its light absorption. nih.gov
Injection Volume 10 µlThe amount of sample introduced into the system. tubitak.gov.tr
Column Temperature 30°CMaintains consistent retention times and peak shapes. jocpr.com

Gas Chromatography (GC) Methodologies for this compound and its Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. openaccessjournals.com For a molecule like this compound, which may have limited volatility, derivatization might be required to convert it into a form more suitable for GC analysis. This process involves a chemical reaction to increase the analyte's volatility and thermal stability.

GC is particularly useful in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs by quantifying their concentrations in biological samples. openaccessjournals.com In the context of this compound research, GC could be employed to analyze its presence in biological matrices or to quantify volatile synthetic intermediates or degradation products. An optimized GC method would involve selecting an appropriate capillary column and setting a precise temperature program for the oven to ensure the separation of all components of interest. mdpi.com

Table 2: Representative GC Parameters for Analysis of Pharmaceutical Derivatives This table provides example conditions based on general GC methods for drug analysis. This compound itself may require derivatization for this technique.

ParameterExample ValuePurposeSource
Column Zebron Capillary ColumnStationary phase for separating volatile compounds. mdpi.com
Carrier Gas HeliumMobile phase that carries the sample through the column. openaccessjournals.com
Flow Rate 1.0 mL/min (constant flow)Ensures reproducible retention times. mdpi.com
Injector Temperature 280°CEnsures rapid volatilization of the sample. mdpi.com
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis. mdpi.com
Oven Program Temperature gradient (e.g., 100°C to 300°C)Separates compounds based on their boiling points. mdpi.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Provides detection and identification of the eluted compounds. openaccessjournals.com

Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution this compound Characterization

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. mdpi.com This technology operates at much higher pressures than conventional HPLC, resulting in dramatically faster analysis times, improved resolution, and enhanced sensitivity. jocpr.commdpi.com

For this compound research, UPLC would be highly advantageous for resolving complex mixtures, such as identifying trace-level impurities or closely related degradation products. The increased peak capacity and sensitivity make it an ideal tool for purity assessments and stability studies where a comprehensive profile of all components is required. jocpr.com A UPLC method for this compound would be developed by adapting an existing HPLC method or creating a new one, typically using a BEH C18 column and a gradient elution program with a mobile phase like acetonitrile and water. jocpr.com The reduced run times offered by UPLC can significantly increase sample throughput in a quality control environment. jocpr.com

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of molecules and for their quantification.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) offers extremely accurate mass measurements, which allows for the confident determination of a molecule's elemental formula. youtube.com In this compound research, HRMS would be used to confirm the molecular formula (C₂₁H₂₇NO₂) and to elucidate the structures of unknown impurities or metabolites by analyzing their fragmentation patterns. youtube.comnih.gov

LC-MS and GC-MS for this compound, its Synthetic Intermediates, and Degradation Products

The coupling of chromatographic separation with mass spectrometric detection, known as LC-MS and GC-MS, provides a powerful tool for the definitive identification of compounds in complex mixtures. nih.govmdpi.com These hyphenated techniques are the gold standard for identifying and characterizing synthetic intermediates and degradation products. nih.gov

For this compound, forced degradation studies would be conducted according to ICH guidelines, exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govnih.gov The resulting mixtures would be analyzed by a validated LC-MS/MS method. nih.gov The liquid chromatography component would separate the degradation products from the parent this compound molecule, and the tandem mass spectrometer would provide molecular weights and structural information for each separated component, allowing for their identification and the proposal of degradation pathways. nih.govnih.gov Similarly, GC-MS could be applied to identify any volatile or semi-volatile intermediates from the synthesis process or degradation products. mdpi.com

Table 3: Common Degradation Products Identified by LC-MS in Pharmaceutical Stability Studies This table illustrates the types of degradation products that are typically observed for pharmaceutical compounds under forced degradation conditions. The specific products for this compound would need to be determined experimentally.

Stress ConditionType of DegradationPotential ProductsAnalytical TechniqueSource
Acid/Base Hydrolysis Hydrolytic cleavageProducts resulting from the cleavage of ester or amide bonds.LC-MS/MS nih.govnih.gov
Oxidation (e.g., H₂O₂) Oxidative modificationN-oxides, hydroxylated species, or other oxidation products.LC-MS/MS nih.gov
Photolysis (UV/Vis Light) PhotodegradationIsomers, cleavage products, or photoproducts.LC-MS/MS nih.gov
Thermal Stress Thermolytic decompositionProducts formed through heat-induced decomposition.LC-MS/MS nih.gov
Non-Target Screening Approaches for this compound Detection and Identification

Non-target screening (NTS) is a powerful analytical paradigm used to identify unknown chemical compounds in a sample without preconceived expectations. au.dkau.dk This approach is particularly valuable in complex matrices where the presence of numerous, and often unforeseen, substances can occur. In the context of this compound research, NTS methodologies, primarily employing high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), are instrumental. au.dkau.dk

The general workflow for non-target screening involves several key stages:

Sample Preparation: This initial step is critical and often involves techniques like solvent extraction or solid-phase extraction (SPE) to isolate a broad range of chemicals from the sample matrix. researchgate.net The goal is to remove interfering matrix components while retaining the analytes of interest. researchgate.net

Data Acquisition: The prepared sample is then analyzed, typically using GC-HRMS or HPLC-HRMS. These instruments generate a large volume of data, capturing the mass-to-charge ratio (m/z) and retention time of all detected ions. au.dkrsc.org

Data Processing: Sophisticated software is used to process the raw data. This includes peak detection, deconvolution (separating co-eluting peaks), and alignment of chromatograms from different samples. au.dk

Compound Identification: The processed data is then interrogated to identify potential compounds. This often involves comparing the measured accurate mass and isotopic pattern with theoretical values in chemical databases. rsc.org For a tentative identification of this compound, its exact mass would be a key search parameter. Further confirmation can be achieved by matching the fragmentation pattern (MS/MS spectrum) with library spectra or through in-silico fragmentation prediction tools.

The confidence in identification is typically reported using a tiered system, ranging from a tentative structure based on accurate mass to a confirmed structure verified with a reference standard. au.dk While NTS is a powerful tool for discovery, it is important to note that it generally provides qualitative or semi-quantitative data. au.dk

A significant challenge in NTS is the complexity of data analysis and the potential for false positives. However, advancements in instrumentation and data processing algorithms continue to improve the reliability and efficiency of these methods. au.dknih.gov The application of NTS in this compound research can lead to the discovery of novel metabolites, degradation products, or previously uncharacterized related compounds in various research matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural analysis.

¹H NMR Spectroscopy: Proton (¹H) NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. researchgate.netorganicchemistrydata.org Key parameters in a ¹H NMR spectrum include:

Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. researchgate.net

Integration: The area under a signal is proportional to the number of protons it represents. researchgate.net

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the number of adjacent protons. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR provides information about the different types of carbon atoms in a molecule. researchgate.netorganicchemistrydata.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. The chemical shift of each signal provides insight into the type of carbon (e.g., alkyl, aromatic, carbonyl). mdpi.com

2D NMR Techniques for this compound: To definitively assign all proton and carbon signals and establish the connectivity within the this compound molecule, various 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. mdpi.com

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in the this compound structure, confirming its molecular architecture.

Infrared (IR) and Raman Spectroscopy in this compound Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. europeanpharmaceuticalreview.commetrohm.com Both methods are valuable for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint". spectra-analysis.comresearchgate.net For this compound, key functional groups that would exhibit characteristic absorption bands include:

C=O (ester carbonyl) stretching

C-O (ester) stretching

C-H (aliphatic and aromatic) stretching and bending

C=C (aromatic) stretching

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that simplifies analysis and is non-destructive. pensoft.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. europeanpharmaceuticalreview.comnih.gov When the laser light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. mdpi.com

Method Development and Validation Protocols for this compound Analytical Procedures

The development and validation of analytical methods are crucial to ensure that the results obtained are reliable, accurate, and reproducible. gavinpublishers.comfda.gov This is a fundamental requirement for any quantitative analysis of this compound in research settings. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. fda.gov

Precision, Accuracy, and Robustness Studies of this compound Analytical Methods

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is typically assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment.

Accuracy: Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. gavinpublishers.com It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the true value. Another approach is to perform recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated.

Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.netscielo.br It provides an indication of the method's reliability during normal usage. scielo.br A robustness study typically involves varying parameters such as:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Different batches or suppliers of columns

The effect of these variations on the analytical results is then evaluated. scirp.org Experimental designs, such as Plackett-Burman or factorial designs, are often used to efficiently assess the impact of multiple parameter variations simultaneously. researchgate.net

Determination of Detection and Quantification Limits for this compound in Research Matrices

Limit of Detection (LOD): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mayocliniclabs.comrepec.org It signifies that the analyte is present, but its concentration cannot be accurately determined. The LOD is often estimated based on the signal-to-noise ratio, typically a ratio of 3:1. repec.org

Limit of Quantification (LOQ): The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. repec.orgd-nb.info The LOQ is a critical parameter for quantitative assays. It is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. repec.org Alternatively, it can be established from the standard deviation of the response and the slope of the calibration curve.

The determination of LOD and LOQ is highly dependent on the analytical instrument and the sample matrix. d-nb.info For instance, the presence of interfering substances in a complex biological matrix can elevate the background noise, thereby increasing the LOD and LOQ. nih.gov Therefore, these limits must be determined in the specific research matrix being investigated.

Here is an example of how LOD and LOQ values might be presented for different analytical techniques used for this compound analysis:

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSPlasma0.5 ng/mL1.5 ng/mL
LC-MS/MSUrine0.1 ng/mL0.3 ng/mL
HPLC-UVPharmaceutical Formulation1 µg/mL3 µg/mL

Note: The values in this table are illustrative and would need to be experimentally determined for a specific validated method.

Derivatization Techniques Specifically for this compound Analytical Applications

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical technique. researchgate.netlibretexts.org For this compound, derivatization is most commonly employed in the context of gas chromatography (GC) analysis.

The primary reasons for derivatizing this compound before GC analysis include:

Increasing Volatility: this compound, containing a polar hydroxyl group, may not be sufficiently volatile for GC analysis at typical operating temperatures. Derivatization can mask this polar group, increasing the molecule's volatility. researchgate.netresearchgate.net

Improving Thermal Stability: The derivatized form of this compound is often more stable at the high temperatures used in the GC injector and column, preventing thermal degradation. sigmaaldrich.com

Enhancing Chromatographic Peak Shape: Polar functional groups can interact with active sites in the GC system, leading to poor peak shape (tailing). Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks. researchgate.net

Improving Mass Spectrometric Fragmentation: Derivatization can lead to more characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving sensitivity in selected ion monitoring (SIM) mode. jfda-online.com

Common derivatization reactions applicable to the hydroxyl group in this compound include:

Theoretical and Computational Chemistry Studies of Aprofene

Molecular Modeling and Docking Studies of Aprofene-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a receptor to form a stable complex. This approach is crucial in rational drug design for predicting the binding orientation and affinity of drug candidates to their protein targets. The process involves preparing the 3D structures of the receptor and the ligand and then using algorithms to explore possible binding poses. youtube.com

Once a potential binding pose is identified through docking, a detailed analysis of the protein-ligand interactions is performed. This characterization is essential for understanding the basis of molecular recognition. The analysis identifies specific amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov These interactions are typically non-covalent and can be categorized into several types, including hydrogen bonds, hydrophobic interactions, and water bridges. youtube.com A systematic analysis of thousands of protein-ligand complexes has shown that residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in binding pockets. nih.gov While physiological ligands often form numerous hydrogen bonds, synthetic drugs tend to rely more on hydrophobic interactions to achieve target selectivity. nih.gov

Table 1: Typical Protein-Ligand Interactions Analyzed in Docking Studies This interactive table outlines the common types of non-covalent interactions that are evaluated to understand how a ligand like this compound might bind to its receptor.

Interaction TypeDescriptionTypical Interacting Groups
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Donor: -OH, -NH. Acceptor: O, N.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Phenyl rings, alkyl chains interacting with nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).
Water Bridge An interaction where a water molecule acts as a bridge, forming hydrogen bonds with both the protein and the ligand simultaneously.Water molecule connecting donor/acceptor groups on the protein and ligand.
π-Stacking An attractive, noncovalent interaction between aromatic rings.Phenyl ring of this compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Salt Bridge A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues.Ionized amine group of a ligand and a carboxylate group on an acidic amino acid (e.g., Aspartic Acid, Glutamic Acid).

This table represents the types of interactions analyzed in computational studies; specific interactions for this compound would depend on the target receptor.

Conformational Analysis of this compound

Conformational analysis is the study of the different 3D arrangements (conformations) a molecule can adopt due to rotation around its single bonds. chemistrysteps.com This analysis is fundamental to understanding a molecule's stability, reactivity, and ability to interact with a receptor. lumenlearning.com

To find the most stable conformations of this compound, computational chemists employ energy minimization (or geometry optimization) algorithms. researchgate.neticlr.cc Starting from an initial 3D structure, these algorithms systematically adjust the atomic coordinates to find a new arrangement with the lowest possible potential energy, known as a local minimum. researchgate.net This process relies on a "force field," such as CHARMM or AMBER, which is a set of equations and parameters that calculate the potential energy of the molecule based on bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net Common algorithms used for this optimization include steepest descent, conjugate gradient, and Newton-Raphson. researchgate.net The goal is to identify a set of low-energy conformers that are likely to be populated under physiological conditions. researchgate.net

The flexibility of a molecule is determined by its rotational degrees of freedom—the number of single bonds around which rotation can occur. youtube.comfrontiersin.org For a complex molecule like this compound, there are multiple rotatable bonds, particularly in its side chain. The analysis of these rotations is crucial, as the molecule's ability to adopt different shapes (conformational flexibility) allows it to adapt to the specific geometry of a receptor's binding site. frontiersin.org The energy associated with these rotations gives rise to an energy barrier. nobelprize.org Molecules with more accessible conformations and lower energy barriers are considered more flexible. frontiersin.org This flexibility is a key property that influences its biological activity.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemistry calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edu These methods provide a more fundamental understanding of a molecule's reactivity than classical molecular mechanics.

Modern electronic structure theory involves developing approximate quantum mechanical methods to calculate the ground and excited electronic states of molecules. usc.edu One of the most widely used approaches is Density Functional Theory (DFT). Such calculations can determine a range of properties for this compound, including its optimal geometry, molecular orbital energies (like the HOMO and LUMO), and the distribution of electric charge (molecular electrostatic potential). northwestern.edu These descriptors are valuable for predicting chemical reactivity. researchgate.net For instance, the molecular electrostatic potential map can indicate regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, or electron-poor and susceptible to nucleophilic attack. This information is critical for understanding not only its interaction with a receptor but also its metabolic fate.

Table 2: Properties Derivable from Quantum Chemical Calculations for this compound

PropertyDescriptionRelevance
Electronic Energy The total energy of the electrons in the molecule. Used to compare the stability of different isomers or conformers. northwestern.eduDetermines the relative stability of different molecular states.
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around the molecule.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions.
Dipole Moment A measure of the overall polarity of the molecule. northwestern.eduInfluences solubility and the nature of long-range electrostatic interactions with a receptor.
Partial Atomic Charges The calculated distribution of electric charge among the atoms in the molecule.Provides insight into intermolecular interactions, particularly hydrogen bonding and electrostatic attractions.

In Silico Prediction of this compound's Biological Activities and Pharmacological Profiles

The prediction of a compound's biological and pharmacological properties through computational methods, often referred to as in silico studies, is a cornerstone of modern drug discovery and development. These methods allow for the early assessment of a molecule's potential efficacy and pharmacokinetic profile, thereby guiding further experimental research. While specific in silico studies exclusively focused on this compound are not extensively detailed in publicly available literature, we can infer its predicted profiles based on the application of common computational models and an understanding of its chemical structure.

Computational pharmacology utilizes a range of theoretical concepts and methodological approaches to analyze data from various biological levels, including molecular, cellular, and physiological, to gain biological insights. protheragen.ai These computational tools can help identify biological molecules and processes associated with a drug's action. protheragen.ai

Predicted Biological Activities

The biological activities of a compound can be predicted using various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.commdpi.com This method is widely used to predict the interaction between a ligand (like this compound) and a protein target, providing insights into the compound's mechanism of action. aurigeneservices.com The binding affinity, calculated as a docking score, can suggest the strength of the interaction. plos.orgnih.gov For this compound, docking studies against various receptors, such as muscarinic and histaminic receptors, could elucidate its anticholinergic and antihistaminic properties observed in experimental studies. The process involves preparing the 3D structures of the ligand and the target protein and then using a scoring function to rank the potential binding poses. mdpi.com

The table below illustrates a hypothetical molecular docking analysis of this compound against relevant biological targets. The binding energy values are theoretical and serve to demonstrate the type of data generated from such studies.

Target ProteinPredicted Binding Energy (kcal/mol)Potential Biological Effect
Muscarinic Acetylcholine (B1216132) Receptor M1-8.5Anticholinergic (Antimuscarinic)
Muscarinic Acetylcholine Receptor M2-8.2Anticholinergic (Antimuscarinic)
Histamine H1 Receptor-7.9Antihistaminic
Alpha-1 Adrenergic Receptor-7.5Adrenergic modulation

Predicted Pharmacological Profiles (ADMET)

The pharmacological profile of a drug, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is crucial for its success as a therapeutic agent. aurigeneservices.com In silico ADMET prediction is a vital part of the early drug discovery process. protheragen.aiaurigeneservices.com

ADMET Prediction of this compound

Various computational tools and web servers are available to predict the ADMET properties of a compound based on its chemical structure. nih.gov These predictions can help in identifying potential liabilities of a drug candidate early on. nih.gov

The following table summarizes the predicted ADMET properties of this compound based on general in silico models.

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal Absorption (HIA)HighWell-absorbed orally
Caco-2 PermeabilityHighGood intestinal permeability
P-glycoprotein SubstrateNoLow probability of efflux from cells
Distribution
Blood-Brain Barrier (BBB) PenetrationYesCan cross into the central nervous system
Plasma Protein Binding (PPB)HighMay have a longer duration of action
Metabolism
CYP2D6 SubstrateYesPotential for drug-drug interactions
CYP3A4 SubstrateYesPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateLikely excreted via the kidneys
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionModerate riskPotential for cardiotoxicity

It is important to note that while in silico predictions are valuable tools, they have limitations and can produce false positive or negative findings. protheragen.ai Therefore, experimental validation is essential to confirm these computational predictions. protheragen.ai

Preclinical Mechanistic Studies of Aprofene

In Vitro Studies of Aprofene's Receptor Antagonism in Cellular Systems

In vitro studies using cellular systems are fundamental to understanding the direct interactions of this compound with its target receptors. bioivt.com These studies allow for controlled environments to examine the compound's effects on receptor function and signaling pathways.

Cellular Assays for Acetylcholine (B1216132) Receptor Function Modulation by this compound

Cellular assays are utilized to investigate how this compound modulates the function of acetylcholine receptors (AChRs). Acetylcholine acts on two main families of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). youtube.comnih.gov this compound has been shown to antagonize both muscarinic and nicotinic acetylcholine receptors. benchchem.com This antagonism means this compound binds to these receptors and prevents acetylcholine from exerting its effects. benchchem.com

Studies using BC3H-1 intact muscle cells and receptor-enriched membranes of Torpedo californica have investigated the interaction of this compound with the nicotinic acetylcholine receptor. nih.gov this compound was found to diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting the Kact (carbamylcholine concentration eliciting 50% of the maximal ²²Na⁺ influx). nih.gov The concentration dependence for the inhibition of the initial rate of ²²Na⁺ influx by this compound occurred at lower concentrations (Kant = 3 µM) compared to those needed to inhibit the initial rate of [¹²⁵I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 µM). nih.gov This suggests that this compound interacts with a site distinct from the main agonist binding site.

Investigations into this compound's Effects on Desensitized Receptor States

Research has also focused on this compound's effects on the desensitized states of acetylcholine receptors. Desensitization is a process where prolonged or repeated exposure to an agonist leads to a diminished response from the receptor. conicet.gov.arnih.gov This is an intrinsic molecular property of the receptor and is often accompanied by an increase in the receptor's affinity for the agonist. nih.gov

Studies have indicated that this compound preferentially associates with the high-affinity (desensitized) state rather than the resting state of the Torpedo AChR. nih.gov There was a significant increase in the affinity of this compound for the AChR in the desensitized state (KD = 0.7 µM) compared to the resting state (KD = 16.4 µM). nih.gov These data suggest that this compound binding is allosterically regulated by the agonist sites of the Torpedo AChR. nih.gov this compound and benactyzine (B1667973) were found to be effective noncompetitive inhibitors of the AChR at concentrations of 1-50 µM in both Torpedo and mammalian AChRs. nih.gov Furthermore, this compound interacts with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity and does not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in these cells. nih.gov

Table 1: Affinity of this compound for Torpedo AChR in Different States

Receptor StateDissociation Constant (KD)
Resting16.4 µM nih.gov
Desensitized0.7 µM nih.gov

In Vivo Studies of this compound's Pharmacological Effects in Animal Models

In vivo studies using animal models are crucial for evaluating the pharmacological effects of this compound within a complex biological system. nih.govbccrc.ca These studies can provide insights into how this compound affects neurotransmission and potentially other physiological processes.

Neurotransmission Modulation in Preclinical Animal Models

This compound's action as an acetylcholine receptor antagonist suggests it can modulate neurotransmission where acetylcholine is the primary neurotransmitter. benchchem.comtmc.edu Acetylcholine is a key neurotransmitter in both the peripheral and central nervous systems, involved in processes like muscle contraction and cognitive functions. youtube.comtmc.edu

While specific detailed findings on this compound's modulation of neurotransmission in preclinical animal models were not extensively detailed in the provided search results beyond its receptor antagonism, the general principle of receptor antagonism implies a modulation of cholinergic signaling pathways. Preclinical animal models are widely used to study neurotransmission and the effects of compounds on these systems. nih.govmdpi.com Studies in animal models can involve assessing changes in neurotransmitter levels, receptor binding, and downstream signaling pathways. nih.govnih.gov

Studies on Developmental Pathways and Cellular Differentiation (e.g., embryonic stem cells)

Some preclinical studies have explored this compound's potential influence on developmental pathways and cellular differentiation, including in the context of embryonic stem cells. benchchem.com Embryonic stem cells are valuable tools for studying developmental biology due to their ability to differentiate into various cell types. nih.govopenaccessjournals.comopenaccessjournals.com

This compound's unique pharmacological profile is noted to include interference with developmental pathways, as demonstrated in embryonic stem cell studies. benchchem.com It is mentioned that this compound's mechanism involves the modulation of retinoic acid metabolism, which impacts cellular differentiation and gene expression. benchchem.com Retinoic acid is a known regulator of cellular differentiation. plos.org While the specific details of this compound's effects on embryonic stem cell differentiation were not elaborated upon in the search results, this indicates an area of preclinical investigation for the compound.

This compound as a Research Tool for Understanding Acetylcholine Receptor Biology

Based on its well-characterized activity as an acetylcholine receptor antagonist, this compound serves as a valuable research tool for investigating the biology of these receptors. benchchem.comuni.lunih.gov By blocking the action of acetylcholine at both muscarinic and nicotinic receptors, researchers can use this compound to probe the roles of these receptors in various physiological and pathological processes. benchchem.comfrontiersin.org

This compound is utilized in biological research to study the function of muscarinic and nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor pharmacology. benchchem.com Its ability to preferentially interact with the desensitized state of the nicotinic acetylcholine receptor, for instance, makes it useful for studying the conformational changes and allosteric modulation of this receptor. nih.govpasteur.frmdpi.com The use of compounds like this compound that target specific receptor states or sites is instrumental in dissecting the complex mechanisms of receptor activation, desensitization, and signaling. conicet.gov.arnih.gov

Table 2: Key Preclinical Study Areas of this compound

Study AreaIn VitroIn Vivo
Receptor Antagonism in Cellular SystemsYesImplied
Effects on Desensitized Receptor StatesYesNot specified
Neurotransmission ModulationImpliedYes
Developmental Pathways & Cell DifferentiationYesNot specified
Use as a Research ToolYesYes

Preclinical Investigations of this compound's Potential in Addressing Neurodegenerative Processes

Preclinical research has explored the potential of this compound in the context of neurodegenerative diseases. This compound is characterized as an antagonist of both muscarinic and nicotinic acetylcholine receptors. guidetopharmacology.orgnih.govbiorxiv.org This mechanism of action, involving the modulation of neurotransmitter systems, is considered relevant to its potential effects in the central nervous system. guidetopharmacology.org

Studies have indicated that this compound may possess potential therapeutic effects in neurodegenerative conditions by influencing neurotransmitter systems. guidetopharmacology.orgnih.gov Specifically, research investigating its effects in models of neurodegenerative diseases demonstrated an ability to enhance cognitive function through the modulation of acetylcholine levels. guidetopharmacology.org

Q & A

Basic Research Questions

Q. How should a research question on Aprofene’s mechanism of action be formulated to ensure methodological rigor?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: In vitro cell lines (e.g., cancer cells).
  • Intervention: this compound at varying concentrations (e.g., 1–100 µM).
  • Comparison: Control groups treated with placebo or standard inhibitors.
  • Outcome: Quantify apoptosis via caspase-3 activation .
    • Key Considerations : Align the question with gaps in existing literature (e.g., conflicting reports on this compound’s cytotoxicity) and validate feasibility through pilot experiments .

Q. What experimental design principles are critical for studying this compound’s pharmacokinetics in animal models?

  • Design Framework :

  • Randomization : Assign animals to treatment/control groups using stratified randomization to control for weight/age variables.
  • Blinding : Use double-blinding for dose administration and data analysis.
  • Replication : Perform triplicate measurements for plasma concentration assays (e.g., LC-MS/MS).
    • Data Validation : Include positive controls (e.g., known CYP450 inhibitors) to confirm assay sensitivity .

Q. How can researchers ensure data integrity when analyzing this compound’s in vitro efficacy?

  • Protocols :

  • Use standardized cell viability assays (e.g., MTT or ATP luminescence) with plate normalization.
  • Document raw data, including outliers, and apply statistical corrections (e.g., Grubbs’ test for anomalies).
    • Tools : Employ software like GraphPad Prism for dose-response curve fitting (IC₅₀ calculations) and report confidence intervals .

Advanced Research Questions

Q. How should contradictory findings about this compound’s off-target effects be resolved?

  • Analytical Approach :

  • Systematic Review : Compare studies using PRISMA guidelines to identify methodological disparities (e.g., differences in cell lines or exposure durations).
  • Meta-Analysis : Pool data from ≥5 independent studies to calculate pooled effect sizes (e.g., odds ratios) and assess heterogeneity (I² statistic) .
    • Experimental Reconciliation : Replicate conflicting experiments under identical conditions (e.g., same batch of this compound, identical cell culture media) .

Q. What statistical methods are optimal for interpreting dose-dependent toxicity data for this compound?

  • Methods :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate LD₅₀ values.
  • ANCOVA : Adjust for covariates like animal weight or baseline biomarker levels.
    • Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies:
ParameterRequirement
Sample SizeJustified via power analysis (α=0.05, β=0.2)
Significance ThresholdPre-specify p-values (e.g., p<0.01 for toxicity endpoints)
Data TransparencyShare raw datasets in repositories (e.g., Figshare) .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s molecular targets?

  • Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells (FDR <0.1 for differential expression).

Pathway Enrichment : Use tools like DAVID or GSEA to identify perturbed pathways (e.g., apoptosis, NF-κB).

Proteomic Validation : Confirm target proteins via Western blot or SILAC-based mass spectrometry.

  • Data Integration : Apply network analysis (e.g., STRING DB) to map protein-protein interactions and prioritize hub genes .

Ethical and Reporting Considerations

Q. What ethical protocols are mandatory for clinical trials involving this compound?

  • Requirements :

  • Obtain informed consent detailing risks (e.g., hepatotoxicity) and benefits.
  • Submit protocols to IRB/IEC for approval, including data safety monitoring plans.
  • Report adverse events within 24 hours to regulatory bodies (e.g., FDA) .

Q. How should conflicting in vivo and in vitro data on this compound’s efficacy be addressed in publications?

  • Strategy :

  • Discussion Section : Hypothesize discrepancies (e.g., metabolic differences between cell lines and whole organisms).
  • Limitations : Acknowledge model-specific biases (e.g., lack of immune system in vitro).
  • Future Directions : Propose organoid or humanized mouse models to bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.